N-methyl-2-[2-oxo-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]-3H-indol-3-yl]acetamide
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Overview
Description
AT-403 is a synthetic organic compound known for its selective agonistic activity on the nociceptin/orphanin FQ peptide receptor (NOP receptor). This compound has garnered significant interest due to its potential therapeutic applications in pain management and other neurological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AT-403 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Cyclization: Formation of the core indolinone structure.
Substitution: Introduction of the piperidine ring.
Amidation: Addition of the N-methylacetamide group.
Industrial Production Methods: Industrial production of AT-403 typically involves large-scale organic synthesis techniques, ensuring high yield and purity. The process includes:
Batch Processing: Sequential addition of reagents under controlled conditions.
Purification: Use of chromatography and recrystallization to obtain pure AT-403.
Chemical Reactions Analysis
Types of Reactions: AT-403 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of AT-403 with modified functional groups, enhancing its pharmacological properties.
Scientific Research Applications
AT-403 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying NOP receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential in treating pain, anxiety, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals targeting the NOP receptor.
Mechanism of Action
AT-403 exerts its effects by selectively binding to the NOP receptor, a G-protein coupled receptor involved in modulating pain and stress responses. Upon binding, AT-403 activates the receptor, leading to downstream signaling events that result in analgesic and anxiolytic effects. The molecular targets include various intracellular proteins and enzymes that mediate these responses .
Comparison with Similar Compounds
AT-202: Another NOP receptor agonist with similar pharmacological properties.
AT-301: A compound with partial agonistic activity on the NOP receptor.
AT-501: A NOP receptor antagonist used for comparative studies.
Uniqueness of AT-403: AT-403 stands out due to its high selectivity and potency as a NOP receptor agonist. Its unique chemical structure allows for more effective receptor binding and activation, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C25H37N3O2 |
---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
N-methyl-2-[2-oxo-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]-3H-indol-3-yl]acetamide |
InChI |
InChI=1S/C25H37N3O2/c1-17(2)18-8-10-19(11-9-18)27-14-12-20(13-15-27)28-23-7-5-4-6-21(23)22(25(28)30)16-24(29)26-3/h4-7,17-20,22H,8-16H2,1-3H3,(H,26,29) |
InChI Key |
IGSSUIQLZJANKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)N2CCC(CC2)N3C4=CC=CC=C4C(C3=O)CC(=O)NC |
Origin of Product |
United States |
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